![molecular formula C18H18F3NO3 B2595604 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 497060-02-3](/img/structure/B2595604.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide” is a compound with the molecular formula C20H25NO5 . It has an average mass of 359.416 Da and a monoisotopic mass of 359.173279 Da .

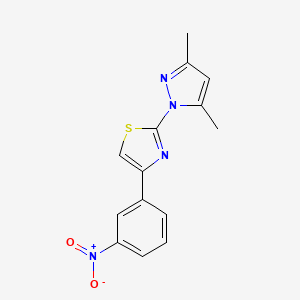

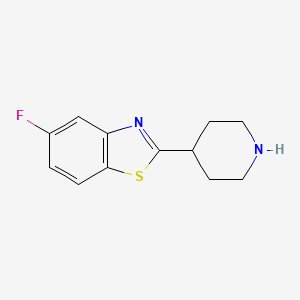

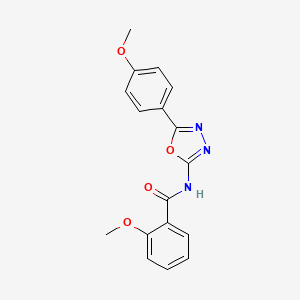

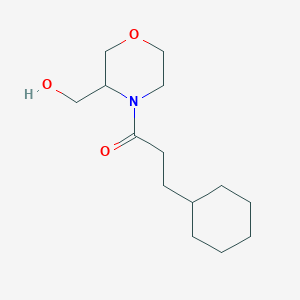

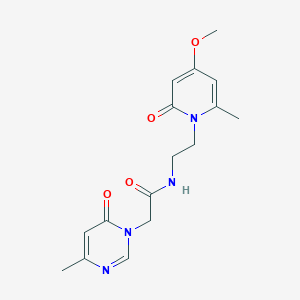

Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide” consists of a benzeneacetamide core with two 3,4-dimethoxyphenyl groups attached .Physical and Chemical Properties Analysis

“N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide” is a solid compound . It is insoluble in water and soluble in non-polar solvents . The compound has a savoury, meat-like aroma .Scientific Research Applications

Chemical Reaction Mechanisms

One study focuses on the acidolysis mechanism of lignin model compounds, including those similar in structure to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide. It reveals differences in reaction mechanisms based on the presence of a γ-hydroxymethyl group and the contribution of a hydride transfer mechanism in the acidolysis process, highlighting the complexity of chemical transformations in lignin derivatives (T. Yokoyama, 2015).

Pharmacological Characterization

Research on the pharmacological characterization of dopamine D2-like receptor antagonists, including eticlopride, a compound structurally related to benzamides, explores their high affinity and selectivity. Such studies are crucial for understanding central dopamine receptor function and the behavioral impact of receptor blockade, providing insights into potential therapeutic applications for psychiatric disorders (Jennifer L. Martelle & M. Nader, 2008).

Environmental Applications

A review on the phase behavior of ionic liquids with various solutes, including aromatic compounds, highlights the potential of using these substances as environmentally friendly solvents. The study examines the solubility effects of different anions and cation chain lengths on aromatic compounds, suggesting applications in separation processes and extraction techniques (Zoran P. Visak et al., 2014).

Degradation and Stability Studies

Investigations into the stability and degradation pathways of specific compounds, like nitisinone, provide critical insights into their environmental persistence and potential impacts. Such studies are fundamental in understanding the environmental fate of chemicals and assessing their safety for medical applications (H. Barchańska et al., 2019).

Emerging Contaminants

Research on novel synthetic opioids highlights the risks associated with new psychoactive substances. Studies on compounds like U-47700, structurally related to benzamides, address the urgent need for understanding their pharmacology, toxicity, and impact on public health (K. Sharma et al., 2018).

Safety and Hazards

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO3/c1-24-15-8-3-12(11-16(15)25-2)9-10-22-17(23)13-4-6-14(7-5-13)18(19,20)21/h3-8,11H,9-10H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJSKWFJMXPKSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one](/img/structure/B2595522.png)

![5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile](/img/structure/B2595524.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2595525.png)

![2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B2595528.png)

![4-methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2595541.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2595544.png)